molecular formula C13H16N2O3S3 B4588933 methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B4588933
M. Wt: 344.5 g/mol
InChI Key: CDJZVFWVEUUKJH-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H16N2O3S3 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.03230590 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformations and Synthesis

  • Transformations of Dimethyl Acetone-1,3-dicarboxylate : This study outlines the synthesis process of thiazole-5-carboxylates from dimethyl acetone-1,3-dicarboxylate, demonstrating the compound's role in the creation of complex molecules (Žugelj et al., 2009).
  • Acylation and Methylation : The acylation of thiazolecarboxylic acid derivatives, showing how modifications to the compound can lead to various amino derivatives for further chemical synthesis (Dovlatyan et al., 2004).

Potential Biological Implications

  • Methylglyoxal in Food and Living Organisms : Although not directly about the compound, this research highlights the significance of related methylglyoxal compounds in biological systems, hinting at potential areas of study for similar structures (Nemet et al., 2006).
  • One-Pot Synthesis of Thiazoles : Describes a method for synthesizing thiazoles, which could be applied to the compound for exploring its utility in various synthetic applications (Moriarty et al., 1992).

Chemical Interactions and Reactions

  • Synthesis of Thiazole and Selenazole Derivatives : Explains how thiazole and selenazole derivatives, closely related to the compound of interest, are synthesized and their potential antitumor and antifilarial activities, indicating possible research directions for similar compounds (Kumar et al., 1993).

Novel Synthesis Approaches

  • Cross-Claisen Condensation : This study showcases a novel method to create heterocyclic γ-amino acids using thiazole derivatives, suggesting applications in peptide mimetics and drug design (Mathieu et al., 2015).

Properties

IUPAC Name

methyl 2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S3/c1-7-8(2)21-11(10(7)12(17)18-3)15-9(16)6-20-13-14-4-5-19-13/h4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJZVFWVEUUKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NCCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 3
methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.